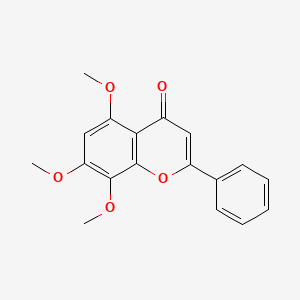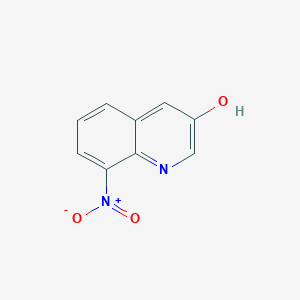
8-Nitroquinolin-3-ol
Übersicht
Beschreibung
8-Nitroquinolin-3-ol is a compound that has not been directly studied in the provided papers. However, related compounds such as 8-nitrofluoroquinolone derivatives and 8-hydroxy-5-nitroquinoline have been synthesized and investigated for their properties and potential applications. These compounds are part of the quinoline family, which are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties .
Synthesis Analysis
The synthesis of related 8-nitroquinoline compounds involves several steps, including nitration, substitution, and oxidation reactions. For instance, the synthesis of 8-nitrofluoroquinolone derivatives starts with the preparation of a synthon followed by the introduction of various amine groups. The presence of the 8-nitro group facilitates the
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Detection
8-Nitroquinoline (8-NQ) is notably used in environmental monitoring. A study by Rumlová et al. (2015) focused on the application of a silver solid electrode for voltammetric methods to determine submicromolar concentrations of 8-NQ in environmental samples like drinking and river water. This technique is significant for identifying biologically active compounds in the environment, with 8-NQ serving as a model substance (Rumlová, Barek, & Matysik, 2015).
Corrosion Inhibition
In the field of materials science, 8-NQ has been investigated for its role in corrosion inhibition. Wang et al. (2015) studied the effectiveness of 8-NQ as an inhibitor for aluminum alloys in corrosive environments. Their findings highlighted 8-NQ's potential in forming protective films on metal surfaces, contributing to the retardation of corrosion processes (Wang, Yang, Zhang, Li, Gao, & Lin, 2015).
Anticancer Research
Significant attention has been given to 8-NQ in oncological research. For instance, Li et al. (2008) designed and synthesized new antitumor agents featuring a 3-nitroquinoline framework. Their study found that these compounds exhibited potent antiproliferative effects against tumor cell lines, revealing potential therapeutic applications in cancer treatment (Li, Huang, Zhang, Luo, Lin, Jiang, Ding, Chen, & Liu, 2008).
Antimicrobial Properties
8-Nitroquinoline derivatives have also been explored for their antimicrobial properties. Al-Hiari et al. (2007) prepared new 8-nitrofluoroquinolone models and investigated their antibacterial activities. The derivatives exhibited significant activity against gram-positive and gram-negative bacterial strains, suggesting their potential as effective antimicrobial agents (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).
Photophysical Studies
In photophysical research, the properties of 8-NQ have been studied in detail. Wang et al. (2022) investigated the photochemistry of 8-hydroxy-5-nitroquinoline in acetonitrile using spectroscopic techniques. The study provided insights into the photoreaction mechanisms of hydroxyl-quinolines, which are relevant in understanding the photochemical behavior of such compounds (Wang, Zhang, Pan, Zheng, Xue, Du, & Xie, 2022).
Wirkmechanismus
Target of Action
The primary targets of 8-Nitroquinolin-3-ol are type 2 methionine aminopeptidase (MetAP2) proteins and bacterial gyrases . MetAP2 proteins are involved in angiogenesis, a process that allows the growth of new blood vessels from pre-existing ones . Bacterial gyrases are enzymes that introduce negative supercoils (or relax positive supercoils) into DNA .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits MetAP2 proteins, thereby potentially disrupting angiogenesis . Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth .
Biochemical Pathways
It is known that the compound’s inhibition of metap2 proteins disrupts angiogenesis This could potentially affect various downstream effects related to blood vessel formation and maintenance
Pharmacokinetics
Similar compounds such as nitroxoline have been shown to have high in vitro microsomal stability This suggests that this compound may also have good bioavailability
Result of Action
The inhibition of MetAP2 proteins by this compound could potentially disrupt angiogenesis, affecting the growth and maintenance of blood vessels . This could have significant effects at the molecular and cellular levels, particularly in processes that rely on angiogenesis, such as tumor growth. The compound’s antibacterial activity could result in the inhibition of bacterial growth .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its interaction with its targets. The presence of metal ions could also influence the compound’s antibacterial activity
Safety and Hazards
Zukünftige Richtungen
Quinoline derivatives have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They are used extensively in the treatment of various diseases, and there is ongoing research to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Therefore, 8-Nitroquinolin-3-ol and similar compounds could have significant potential in future drug discovery and development efforts.
Eigenschaften
IUPAC Name |
8-nitroquinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-7-4-6-2-1-3-8(11(13)14)9(6)10-5-7/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLXAKHCXYHSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315282 | |
| Record name | 8-Nitro-3-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25369-37-3 | |
| Record name | 8-Nitro-3-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25369-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Nitro-3-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




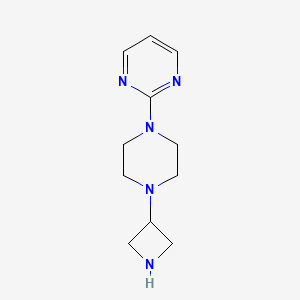



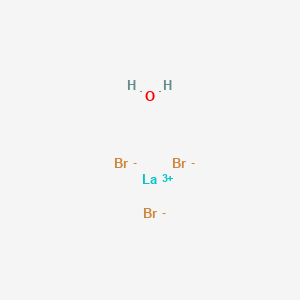
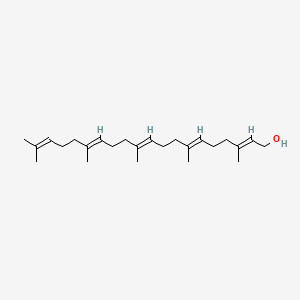
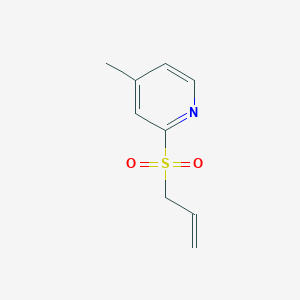

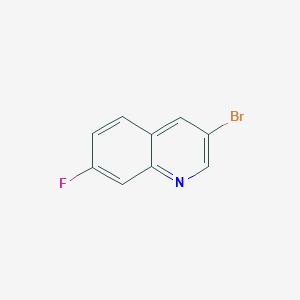
![[Rucl(P-cymene)((S)-tolbinap)]CL](/img/structure/B3028580.png)


